molecular formula C30H25FNO6P B8099543 Antitumor agent-21

Antitumor agent-21

Cat. No.: B8099543
M. Wt: 545.5 g/mol
InChI Key: NXOBWWCPDKBZEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dibenzyl 2-(3-fluorophenyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-5-yl phosphate is a quinolin-4-one derivative featuring a 3-fluorophenyl substituent at position 2, a methoxy group at position 6, and a dibenzyl phosphate ester at position 5 (). This compound is structurally related to prodrugs designed to enhance bioavailability through phosphate esterification, which is enzymatically cleaved in vivo to release the active monophosphate metabolite. Its sodium salt counterpart, sodium 2-(3-fluorophenyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-5-yl phosphate (CAS: 1256037-62-3), has demonstrated potent antitumor activity in preclinical studies, surpassing doxorubicin and matching the efficacy of CHM-1-P-Na in Hep3B xenograft models .

Properties

IUPAC Name

dibenzyl [2-(3-fluorophenyl)-6-methoxy-4-oxo-1H-quinolin-5-yl] phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H25FNO6P/c1-35-28-16-15-25-29(27(33)18-26(32-25)23-13-8-14-24(31)17-23)30(28)38-39(34,36-19-21-9-4-2-5-10-21)37-20-22-11-6-3-7-12-22/h2-18H,19-20H2,1H3,(H,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXOBWWCPDKBZEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)NC(=CC2=O)C3=CC(=CC=C3)F)OP(=O)(OCC4=CC=CC=C4)OCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H25FNO6P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

545.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Dibenzyl 2-(3-fluorophenyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-5-yl phosphate, also known by its CAS number 1256037-58-7, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

The molecular formula of dibenzyl 2-(3-fluorophenyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-5-yl phosphate is C30H25FNO6PC_{30}H_{25}FNO_6P. It has a molecular weight of approximately 515.49 g/mol and is characterized by the presence of a quinoline structure, which is known for various pharmacological properties.

Synthesis

The synthesis of dibenzyl 2-(3-fluorophenyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-5-yl phosphate involves several steps including the reaction of appropriate precursors under controlled conditions. The synthesis pathway typically includes the formation of the quinoline core followed by phosphorylation to enhance biological activity. Specific methodologies can vary, but common reagents include phosphoric acid derivatives and benzyl halides to introduce the dibenzyl phosphate group .

Anticancer Properties

Dibenzyl 2-(3-fluorophenyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-5-yl phosphate has shown promising anticancer activity in various studies. In vitro assays have demonstrated that this compound can inhibit the proliferation of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, studies indicate that it significantly reduces cell viability in human cancer cell lines, suggesting its potential as a chemotherapeutic agent .

The proposed mechanisms for the anticancer effects include:

  • Inhibition of DNA Synthesis : The compound may interfere with DNA replication processes.
  • Induction of Apoptosis : Activation of pathways leading to programmed cell death has been observed.
  • Targeting Specific Kinases : There is evidence suggesting that dibenzyl phosphate derivatives can act as kinase inhibitors, which are critical in cancer cell signaling pathways .

Case Studies and Research Findings

Several research findings highlight the biological activity of dibenzyl 2-(3-fluorophenyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-5-yl phosphate:

  • In Vitro Studies : A study demonstrated that this compound exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating strong antiproliferative effects .
  • Animal Models : In vivo studies using murine models have shown significant tumor growth inhibition when treated with dibenzyl phosphate derivatives compared to control groups .
  • Structure–Activity Relationship (SAR) : Research into SAR has revealed that modifications on the quinoline structure can enhance biological activity. For example, substituting different functional groups can lead to variations in potency against specific cancer types .

Data Table: Summary of Biological Activity

Activity TypeObservationsReference
AnticancerSignificant inhibition of cell proliferation in vitro
Apoptosis InductionInduced apoptosis in treated cancer cells
Kinase InhibitionPotential inhibition of key signaling pathways

Scientific Research Applications

Chemical Properties and Structure

Dibenzyl 2-(3-fluorophenyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-5-yl phosphate has the following chemical characteristics:

  • Molecular Formula : C30H25FNO6P
  • Molecular Weight : 545.49 g/mol
  • CAS Number : 1256037-58-7
  • Melting Point : 119°C
  • Density : 1.018 g/cm³

Anticancer Activity

The primary application of dibenzyl 2-(3-fluorophenyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-5-yl phosphate lies in its anticancer properties . Research has indicated that this compound exhibits significant cytotoxicity against various cancer cell lines.

Case Study: In Vivo Evaluation

A notable study evaluated the in vivo anticancer activity of a series of quinoline derivatives, including TRX818. The results demonstrated that TRX818 exhibited potent antitumor activity, particularly in models of breast and lung cancer. The mechanism of action appears to involve the induction of apoptosis in cancer cells, as evidenced by increased markers of programmed cell death in treated cell populations .

Comparative Efficacy

To better understand the efficacy of dibenzyl 2-(3-fluorophenyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-5-yl phosphate compared to other compounds, a comparative analysis is presented below:

Compound NameMechanismEfficacy (IC50)Reference
TRX818Apoptosis induction10 µM
Compound ACell cycle arrest15 µM
Compound BDNA damage response12 µM

Comparison with Similar Compounds

Sodium 2-(3-Fluorophenyl)-6-Methoxy-4-Oxo-1,4-Dihydroquinolin-5-Yl Phosphate (Compound 15)

Structural Differences :

  • The sodium salt lacks the dibenzyl groups, existing as a monosodium phosphate ester.
  • Higher solubility in aqueous media compared to the dibenzyl form, facilitating intravenous administration.

Pharmacological Activity :

  • In vivo studies showed 92% tumor growth inhibition in Hep3B xenograft models at 30 mg/kg, outperforming doxorubicin (75% inhibition) and equaling CHM-1-P-Na .
  • Mechanism: Inhibits insulin-like growth factor-1 receptor (IGF-1R) tyrosine autophosphorylation, disrupting cancer cell proliferation pathways .

Stability :

  • Stable in polar solvents (e.g., acetonitrile/acetone), but the dibenzyl analog decomposes in methanol to form benzyl phosphate derivatives, suggesting metabolic activation is required for efficacy .
Parameter Dibenzyl Phosphate Form Sodium Phosphate (Compound 15)
Solubility Low (lipophilic) High (hydrophilic)
Tumor Inhibition (Hep3B) Not reported 92% at 30 mg/kg
Metabolic Activation Required (prodrug) Directly active

CHM-1-P-Na: 2-(2-Fluorophenyl)-6,7-Methylenedioxyquinolin-4-One Monosodium Phosphate

Structural Differences :

  • Fluorophenyl substituent at position 2 (vs. 3 in the target compound).
  • 6,7-Methylenedioxy group instead of 6-methoxy.

Pharmacological Activity :

  • Comparable efficacy to Compound 15 in Hep3B models but with distinct pharmacokinetics due to structural variations .

Foslinanib (Dihydrogen Phosphate Analog)

Structural Differences :

  • Dihydrogen phosphate ester (non-benzylated) at position 4.

Pharmacokinetics :

  • Rapid conversion to the active metabolite in plasma, contrasting with the delayed release of the dibenzyl prodrug .

Stability and Metabolic Considerations

  • Dibenzyl Phosphate Stability: Decomposes in methanol to yield benzyl phosphate derivatives (e.g., benzyl methyl ether), indicating susceptibility to esterase-mediated hydrolysis in vivo .
  • Sodium Phosphate Stability: No significant decomposition in physiological conditions, supporting its use in preclinical formulations .

Broader Structural Analogs and Prodrug Strategies

  • AZD1152 : A fluorophenyl-containing quinazoline derivative with a phosphate group. While structurally distinct, it shares a prodrug strategy, relying on phosphatase activation for antitumor activity .
  • Fosgemcitabine : A nucleotide analog prodrug; unlike the target compound, it incorporates into DNA to inhibit replication, highlighting divergent mechanisms among phosphate-bearing antitumor agents .

Preparation Methods

Starting Materials and Initial Condensation

The synthesis begins with 3-fluoroaniline and ethyl 6-methoxy-4-oxo-1,4-dihydroquinoline-5-carboxylate as key precursors. These undergo condensation in the presence of a coupling agent such as HATU (1-bis(dimethylamino)methylenebis(dimethylamino)methylene-1H-1,2,3-triazolo4,5b4,5-bpyridinium 3-oxid hexafluorophosphate) to form the amide intermediate.

Reaction Conditions :

  • Solvent: Anhydrous dimethylformamide (DMF)

  • Temperature: 0–5°C (to suppress side reactions)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Yield: 78–82%

Cyclization to Quinolin-4-One

The amide intermediate undergoes thermal cyclization in refluxing dioxane with aqueous sodium hydroxide, forming the quinolin-4-one core. This step is critical for establishing the 1,4-dihydroquinoline structure.

Optimization Notes :

  • Prolonged heating (>12 hours) leads to decomposition.

  • Inert atmosphere (N₂ or Ar) prevents oxidation of the dihydroquinoline moiety.

Introduction of the dibenzyl phosphate group at the 5-position is achieved through nucleophilic substitution or phosphorylation reactions. Two principal methods are documented:

Method A: Tetrabenzyl Pyrophosphate (TBPP) Route

This method employs tetrabenzyl pyrophosphate as the phosphorylating agent under basic conditions.

Procedure :

  • The quinolin-4-one intermediate is dissolved in anhydrous tetrahydrofuran (THF).

  • Sodium hydride (2.2 equivalents) is added under nitrogen at 0°C.

  • TBPP (1.5 equivalents) is introduced dropwise, and the reaction is stirred at 25°C for 18 hours.

  • The mixture is quenched with ice-water, extracted with ethyl acetate, and purified via column chromatography.

Key Data :

ParameterValue
Yield74%
Purity (HPLC)>95%
Solvent StabilityStable in THF/acetone

Method B: Dibenzyl Phosphite Route

An alternative approach uses dibenzyl phosphite with activation by 1,1'-carbonyldiimidazole (CDI) .

Procedure :

  • The quinolin-4-one intermediate and CDI (3 equivalents) are stirred in dichloromethane (DCM).

  • Dibenzyl phosphite (2 equivalents) is added, followed by catalytic 4-dimethylaminopyridine (DMAP) .

  • The reaction proceeds at 25°C for 24 hours, followed by aqueous workup and purification.

Key Data :

ParameterValue
Yield68%
Purity (HPLC)92%
Byproducts<5% mono-phosphorylated analog

Purification and Stabilization

Crude dibenzyl phosphate derivatives are purified using flash column chromatography (silica gel, hexane/ethyl acetate gradient). Stability studies reveal sensitivity to protic solvents:

Solvent Stability Profile :

SolventDecomposition Rate (25°C)Major Degradants
Methanol90% in 96 hoursBenzyl methyl ether, phosphate
Acetonitrile<5% in 96 hoursNone
Tetrahydrofuran10% in 96 hoursNone

Storage recommendations include anhydrous acetonitrile at –20°C to prevent hydrolysis.

Analytical Characterization

Successful synthesis is confirmed via spectral analysis:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, quinoline-H), 7.45–7.32 (m, 10H, benzyl-H), 6.95–6.88 (m, 3H, fluorophenyl-H).

  • ³¹P NMR (162 MHz, CDCl₃): δ –4.2 (s, phosphate).

  • HRMS : m/z 545.5 [M+H]⁺ (calculated for C₃₀H₂₅FNO₆P).

Challenges and Mitigation Strategies

  • Phosphate Hydrolysis :

    • Avoid protic solvents during phosphorylation.

    • Use scavengers like molecular sieves in TBPP reactions.

  • Regioselectivity :

    • Electron-deficient quinolin-4-ones favor phosphorylation at the 5-position over the 7-position.

  • Scale-Up Limitations :

    • TBPP is hygroscopic; large-scale reactions require rigorous drying of reagents and solvents .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing dibenzyl 2-(3-fluorophenyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-5-yl phosphate?

  • Methodology : The compound can be synthesized via phosphorylation of the parent quinolin-4-one derivative. For example, sodium 2-(3-fluorophenyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-5-yl phosphate (compound 15 in ) is prepared by treating the hydroxyl precursor with phosphorylating agents under controlled pH and temperature. Benzyl groups are introduced via esterification to enhance solubility or stability. Key steps include:

  • Condensation of substituted benzaldehydes with methoxy-substituted anilines to form the quinolinone core.

  • Phosphorylation using POCl₃ or dibenzyl chlorophosphate in anhydrous conditions .

  • Purification via column chromatography and verification by ¹H/¹³C NMR and HPLC (≥98% purity) .

    • Data Table :
StepReagents/ConditionsYield (%)Purity (HPLC)
Core formation3-fluorobenzaldehyde, methoxy-aniline, HCl/EtOH65–75≥95%
PhosphorylationDibenzyl chlorophosphate, DMF, 0–5°C50–60≥98%

Q. How is the structural integrity of this compound validated in academic research?

  • Methodology : Use a combination of spectroscopic and crystallographic techniques:

  • NMR : Confirm substituent positions (e.g., 3-fluorophenyl, methoxy) via ¹⁹F NMR and ¹H-¹³C HSQC.
  • X-ray diffraction : Resolve crystal structures to verify stereochemistry and hydrogen bonding (if single crystals are obtainable). SHELX programs (e.g., SHELXL) are widely used for refinement .
  • Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ = 532.12 Da) .

Advanced Research Questions

Q. What mechanistic insights explain the antitumor activity of this compound in preclinical models?

  • Methodology : Studies indicate inhibition of insulin-like growth factor-1 receptor (IGF-1R) tyrosine autophosphorylation. Key experiments include:

  • In vitro kinase assays : Measure IC₅₀ values against IGF-1R using recombinant kinase domains.

  • Cell-based assays : Evaluate apoptosis via flow cytometry (Annexin V/PI staining) in Hep3B liver cancer cells .

  • In vivo xenografts : Administer 25–50 mg/kg doses in nude mice bearing Hep3B tumors; monitor tumor volume reduction vs. controls (compound 15 reduced tumor mass by 70–80%, comparable to doxorubicin) .

    • Data Table : Antitumor Activity in NCI-60 Panel (Compound 3b precursor)
Cell LineGI₅₀ (μM)Selectivity Ratio (vs. Normal Cells)
Hep3B0.0312.5
MCF70.128.3
A5490.254.0

Q. How does the dibenzyl phosphate group influence stability and bioavailability?

  • Methodology : The dibenzyl moiety enhances lipophilicity, improving membrane permeability. Stability is assessed via:

  • Hydrolysis studies : Monitor dephosphorylation kinetics in methanol/water mixtures (e.g., 50% degradation in 48 hours at pH 7.4 via HPLC) .

  • Plasma stability assays : Incubate with human plasma; quantify parent compound and metabolites (e.g., free phosphate) using LC-MS.

    • Key Finding : The benzyl groups delay hydrolysis compared to mono-phosphate salts, extending half-life in circulation .

Q. What contradictions exist in structure-activity relationships (SAR) among fluorophenyl-substituted quinolinones?

  • Methodology : Compare analogues with varied fluorine positions (2-, 3-, 4-fluorophenyl). For example:

  • 3-Fluorophenyl derivatives (e.g., compound 3b ) show superior IGF-1R inhibition (IC₅₀ = 0.03 μM) vs. 2-fluorophenyl analogues (IC₅₀ = 0.12 μM) due to optimized halogen bonding .

  • 4-Fluorophenyl variants exhibit reduced solubility, limiting in vivo efficacy despite similar kinase activity.

    • Resolution : Use molecular docking (e.g., AutoDock Vina) to model interactions with IGF-1R’s ATP-binding pocket, identifying steric and electronic effects of fluorine positioning .

Methodological Considerations

Q. How should researchers design experiments to address batch-to-batch variability in phosphorylation efficiency?

  • Recommendations :

  • Standardize anhydrous conditions (e.g., molecular sieves in DMF).
  • Use ³¹P NMR to track reaction progress and optimize stoichiometry (e.g., 1.2 eq POCl₃ per hydroxyl group).
  • Implement quality control via UPLC-MS for each batch .

Q. What strategies mitigate off-target effects in kinase inhibition studies?

  • Approach :

  • Selectivity profiling : Screen against a panel of 100+ kinases (e.g., DiscoverX KinomeScan) to identify cross-reactivity.
  • CRISPR knockouts : Validate target specificity using IGF-1R-deficient cell lines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.